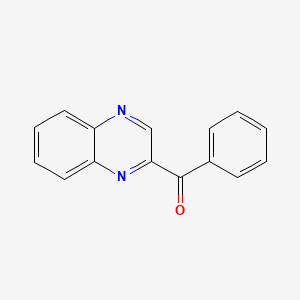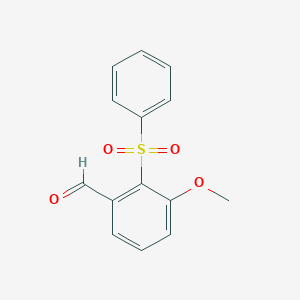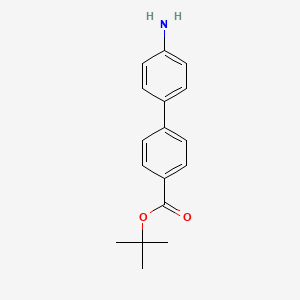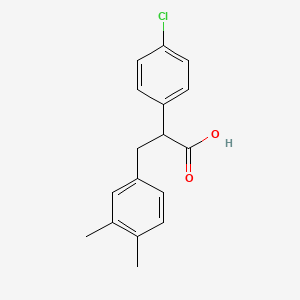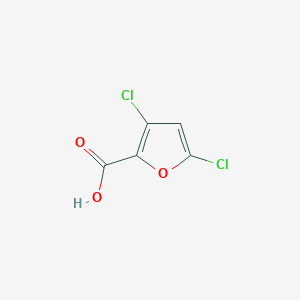
3,5-Dichlorofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichlorofuran-2-carboxylic acid is a halogenated furan derivative characterized by the presence of two chlorine atoms at the 3 and 5 positions of the furan ring and a carboxylic acid group at the 2 position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Furan: The synthesis of this compound typically begins with the halogenation of furan. This involves the reaction of furan with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions.
Carboxylation: The halogenated furan is then subjected to carboxylation to introduce the carboxylic acid group. This can be achieved using reagents like carbon monoxide (CO) in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 3,5-dichlorofurandione.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The chlorine atoms on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3,5-Dichlorofurandione
Reduction: 3,5-Dichlorofuran-2-ol or 3,5-dichlorofurane-2-aldehyde
Substitution: Various substituted furans depending on the nucleophile used
Scientific Research Applications
3,5-Dichlorofuran-2-carboxylic acid finds applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-dichlorofuran-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological or chemical context.
Comparison with Similar Compounds
3,5-Dichlorofuran-2-carboxylic acid is unique due to its specific substitution pattern on the furan ring. Similar compounds include:
Furan-2-carboxylic acid: Lacks chlorine atoms
3,5-Dibromofuran-2-carboxylic acid: Similar structure but with bromine atoms instead of chlorine
2,5-Dichlorofuran-3-carboxylic acid: Different position of chlorine atoms
Properties
Molecular Formula |
C5H2Cl2O3 |
|---|---|
Molecular Weight |
180.97 g/mol |
IUPAC Name |
3,5-dichlorofuran-2-carboxylic acid |
InChI |
InChI=1S/C5H2Cl2O3/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
InChI Key |
UCQKVWANZGPZQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


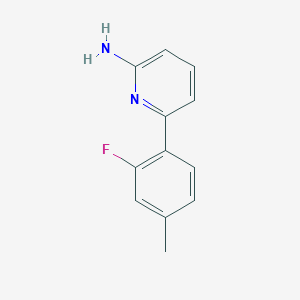

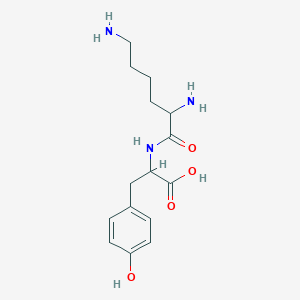

![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
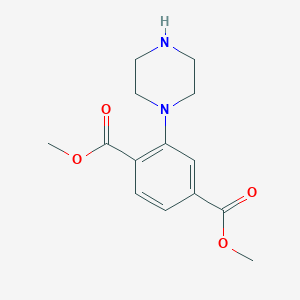
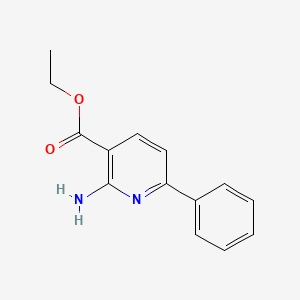
![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)
